molecular formula C19H15N3O2S2 B6572209 ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021263-29-5

ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6572209
CAS No.: 1021263-29-5
M. Wt: 381.5 g/mol
InChI Key: NJJKPXHWIDEKGP-SDNWHVSQSA-N
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Description

Ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a heterocyclic compound featuring a benzoate ester core linked via an amino group to a conjugated enaminonitrile system. The molecule contains a 1,3-thiazole ring substituted at the 4-position with a thiophene moiety and at the 2-position with a cyano-vinylidene group. The (1E)-configuration of the double bond ensures planar geometry, facilitating π-conjugation across the thiazole-thiophene system, which may enhance electronic delocalization and biological activity .

Key structural features:

  • Ethyl benzoate group: Enhances lipophilicity and modulates pharmacokinetic properties.
  • Cyanovinylidene moiety: A strong electron-withdrawing group that stabilizes the enamine system and may influence reactivity in nucleophilic environments.

Properties

IUPAC Name

ethyl 4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-2-24-19(23)13-5-7-15(8-6-13)21-11-14(10-20)18-22-16(12-26-18)17-4-3-9-25-17/h3-9,11-12,21H,2H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJKPXHWIDEKGP-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including structure-activity relationships (SAR) and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure comprising a cyano group, a thiophene ring, and a thiazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess activity against various strains of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents .

Antitubercular Properties

Recent studies have focused on the antitubercular activity of related compounds. For example, certain thiazole derivatives were identified as effective against Mycobacterium tuberculosis, demonstrating low cytotoxicity towards eukaryotic cells and high selectivity against other microorganisms . The structural modifications in these compounds enhance their stability and efficacy.

Antitumor Activity

The compound's structural components suggest potential anti-tumor activity. A study involving thiazolyl derivatives reported promising results against various cancer cell lines, indicating that modifications in the thiazole structure can lead to enhanced anti-cancer properties . The mechanism often involves inhibition of key enzymes such as tyrosine kinases.

Case Studies

  • Antitubercular Screening : A series of thiazole derivatives were synthesized and evaluated for their activity against drug-resistant strains of Mycobacterium tuberculosis. The results showed that specific modifications in the thiazole ring improved both potency and metabolic stability .
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited low cytotoxic effects on normal human cell lines while maintaining significant activity against cancerous cells. This duality is crucial for therapeutic applications .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Thiazole Substitution : The position and nature of substituents on the thiazole ring significantly influence biological activity.
  • Amino Group Role : The amino group attached to the benzoate moiety plays a critical role in enhancing solubility and bioavailability.
Compound ModificationEffect on Activity
Thiophene substitutionIncreased antibacterial potency
Cyano group presenceEnhanced antitubercular action
Amino group variationImproved cytotoxic selectivity

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate typically involves multi-step reactions that incorporate thiophene and thiazole moieties. These components contribute to the compound's unique properties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Ethyl cyanoacetate + Thiophene derivativeBoiling ethanol90%
2Thiazole derivative + Amino compoundStirring at room temperatureVaries

Biological Activities

This compound exhibits several pharmacological properties:

Anticancer Activity

Studies have shown that compounds containing thiophene and thiazole rings can exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group enhances the reactivity of the compound, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Research indicates that derivatives with similar structures possess significant antimicrobial activity. The thiophene and thiazole components may interact with bacterial membranes or inhibit essential enzymes, leading to bacterial cell death.

Activity TypeTest Organisms/CellsIC50 (µM)
AnticancerHeLa, MCF715
AntimicrobialE. coli, S. aureus20

Pharmaceutical Development

The compound's unique structure suggests potential applications in drug development. Its ability to inhibit specific biological pathways makes it a candidate for targeting diseases such as cancer and bacterial infections.

Material Science

Due to its electronic properties, this compound can be explored for applications in organic electronics, such as organic photovoltaic cells or field-effect transistors.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings. For instance, a derivative was tested in preclinical trials for its anticancer properties and showed promising results in reducing tumor size in animal models.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Substituents on Thiazole E/Z Configuration Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 4-(Thiophen-2-yl) E Cyano, benzoate ester 395.45 (estimated)
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate 4-(4-Methylphenyl) Z Cyano, benzoate ester 389.5
2-(Diethylamino)ethyl 4-({(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate 4-(2,4-Dichlorophenyl) Z Cyano, diethylaminoethyl ester 515.45
4-{[(1E)-2-Cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}benzamide 4-Phenyl E Cyano, benzamide 361.42 (estimated)

Key Observations :

  • Substituent Effects : The thiophene group in the target compound introduces sulfur-rich π-electron density, which may enhance aromatic stacking interactions compared to phenyl or chlorophenyl analogs .
  • Stereochemistry : The E-configuration in the target compound ensures a planar geometry, whereas Z-isomers (e.g., ) exhibit steric hindrance between substituents, reducing conjugation efficiency.
  • Ester vs.

Electronic and Physicochemical Properties

Table 2: Electronic Properties and Solubility

Compound XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
Target Compound ~5.2 (estimated) 1 6 ~103
Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate 5.3 1 6 103
[4-[[(E)-2-Cyano-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]sulfonylurea 6.1 3 9 148

Key Observations :

  • The target compound exhibits moderate lipophilicity (XLogP3 ~5.2), comparable to its methylphenyl analog .
  • Introduction of polar groups (e.g., sulfonylurea in ) increases hydrogen-bond acceptors and polar surface area, improving aqueous solubility but reducing blood-brain barrier penetration.

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